molecular formula C18H28N2O B5788643 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE

Cat. No.: B5788643
M. Wt: 288.4 g/mol
InChI Key: XMCUBFUPOUYDBX-UHFFFAOYSA-N
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Description

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE is a synthetic compound belonging to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry .

Preparation Methods

The synthesis of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may involve large-scale synthesis using similar routes but optimized for efficiency and yield .

Chemical Reactions Analysis

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-ethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-5-16(6-2)18(21)20-12-10-19(11-13-20)17-9-7-8-14(3)15(17)4/h7-9,16H,5-6,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCUBFUPOUYDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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